4-(2-氧代-1,2,3,4-四氢喹啉-6-基)氧基西洛他唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

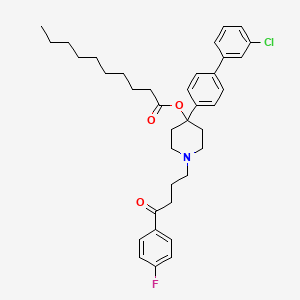

“4-(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy Cilostazol” is a compound with the molecular weight of 530.62 . It is an impurity of Cilostazol, which is a potent phosphodiesterase III A (PDE3A) inhibitor and inhibitor of adenosine uptake .

Molecular Structure Analysis

The molecular formula of this compound is C29H34N6O4 . The InChI code is 1S/C13H15NO4/c15-12-6-3-9-8-10 (4-5-11 (9)14-12)18-7-1-2-13 (16)17/h4-5,8H,1-3,6-7H2, (H,14,15) (H,16,17) .Physical And Chemical Properties Analysis

This compound is a solid, white to off-white in color . It has a melting point of >195°C (dec.) . It is slightly soluble in DMSO and Methanol when heated . The compound should be stored in an amber vial, in a -20°C freezer .科学研究应用

磷酸二酯酶 III A (PDE3A) 抑制剂

“4-(2-氧代-1,2,3,4-四氢喹啉-6-基)氧基西洛他唑” 是一种有效的磷酸二酯酶 III A (PDE3A) 抑制剂 . PDE3A 是一种酶,它分解环状 AMP,环状 AMP 是一个在细胞能量传递和信号转导中起关键作用的分子 .

腺苷摄取抑制剂

该化合物也是腺苷摄取的抑制剂 . 腺苷是一种神经递质,在体内具有多种功能,包括调节心率和血流 .

抗增殖特性

该化合物具有抗增殖特性 ,这意味着它可以抑制细胞增殖。 这在治疗以异常细胞生长为特征的疾病,如癌症中可能有用 .

抗血栓特性

它具有抗血栓特性 ,这意味着它可以预防或减少血栓形成。 这在治疗深静脉血栓形成或中风等疾病中可能是有益的 .

血管扩张特性

该化合物具有血管扩张特性 ,这意味着它可以扩张血管。 这在治疗高血压和心绞痛等疾病中可能有用

作用机制

安全和危害

The compound has been classified with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

生化分析

Biochemical Properties

4-(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy Cilostazol plays a significant role in biochemical reactions by inhibiting phosphodiesterase III A (PDE3A) with an IC50 value of 0.2 µM . This inhibition leads to an increase in cyclic adenosine monophosphate (cAMP) levels within cells. The compound also inhibits adenosine uptake, which further contributes to its biochemical effects. The interactions of 4-(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy Cilostazol with PDE3A and adenosine transporters are crucial for its function.

Cellular Effects

4-(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy Cilostazol has been shown to influence various cellular processes. It exerts antimitogenic effects, which means it can inhibit cell proliferation. Additionally, it has antithrombotic properties, preventing the formation of blood clots. The compound also acts as a vasodilator, relaxing blood vessels and improving blood flow. These effects are mediated through the increase in cAMP levels, which influence cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of 4-(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy Cilostazol involves its binding to PDE3A, leading to the inhibition of this enzyme. This inhibition results in elevated cAMP levels, which activate protein kinase A (PKA). PKA then phosphorylates various target proteins, leading to changes in gene expression and cellular functions. The compound also inhibits adenosine uptake, which enhances its effects on cAMP levels and cellular signaling .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy Cilostazol have been observed to change over time. The compound is light-sensitive and should be stored in amber vials at -20°C to maintain its stability . Over time, degradation of the compound can occur, which may affect its long-term efficacy in in vitro and in vivo studies. Long-term exposure to the compound has shown sustained effects on cellular function, particularly in terms of its antimitogenic and vasodilatory properties.

Dosage Effects in Animal Models

The effects of 4-(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy Cilostazol vary with different dosages in animal models. At lower doses, the compound effectively inhibits PDE3A and increases cAMP levels, leading to its desired biochemical and cellular effects. At higher doses, toxic or adverse effects may be observed. These effects include potential cardiotoxicity and other systemic toxicities, which highlight the importance of determining the appropriate dosage for therapeutic use .

Metabolic Pathways

4-(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy Cilostazol is involved in metabolic pathways that regulate cAMP levels. The inhibition of PDE3A by the compound prevents the breakdown of cAMP, leading to its accumulation within cells. This accumulation activates PKA and other downstream signaling pathways, which mediate the compound’s effects on cellular functions. The compound may also interact with other enzymes and cofactors involved in cAMP metabolism .

Transport and Distribution

Within cells and tissues, 4-(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy Cilostazol is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization to target sites where it can exert its effects. The distribution of the compound within tissues is crucial for its therapeutic efficacy and can influence its pharmacokinetic properties .

Subcellular Localization

The subcellular localization of 4-(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy Cilostazol is essential for its activity and function. The compound may be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications. This localization ensures that the compound interacts with its target enzymes and proteins, such as PDE3A, to exert its biochemical and cellular effects .

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway of 4-(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy Cilostazol involves the reaction of 6-hydroxy-1,2,3,4-tetrahydroquinoline-2,5-dione with 4-bromobutyryl chloride followed by cyclization with sodium ethoxide and subsequent reaction with Cilostazol.", "Starting Materials": ["6-hydroxy-1,2,3,4-tetrahydroquinoline-2,5-dione", "4-bromobutyryl chloride", "sodium ethoxide", "Cilostazol"], "Reaction": ["Step 1: 6-hydroxy-1,2,3,4-tetrahydroquinoline-2,5-dione is reacted with 4-bromobutyryl chloride in the presence of a base to form 4-(2-bromoacetyl)-1,2,3,4-tetrahydroquinoline-2,5-dione.", "Step 2: The intermediate product from step 1 is cyclized with sodium ethoxide to form 4-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)butyric acid.", "Step 3: The final step involves the reaction of 4-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)butyric acid with Cilostazol in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), to form 4-(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy Cilostazol."] } | |

CAS 编号 |

1796891-27-4 |

分子式 |

C29H34N6O4 |

分子量 |

530.629 |

IUPAC 名称 |

6-[4-(1-cyclohexyltetrazol-5-yl)-4-[(2-oxo-3,4-dihydro-1H-quinolin-6-yl)oxy]butoxy]-3,4-dihydro-1H-quinolin-2-one |

InChI |

InChI=1S/C29H34N6O4/c36-27-14-8-19-17-22(10-12-24(19)30-27)38-16-4-7-26(29-32-33-34-35(29)21-5-2-1-3-6-21)39-23-11-13-25-20(18-23)9-15-28(37)31-25/h10-13,17-18,21,26H,1-9,14-16H2,(H,30,36)(H,31,37) |

InChI 键 |

GJXNGCFWGJQETE-UHFFFAOYSA-N |

SMILES |

C1CCC(CC1)N2C(=NN=N2)C(CCCOC3=CC4=C(C=C3)NC(=O)CC4)OC5=CC6=C(C=C5)NC(=O)CC6 |

同义词 |

6-(4-(2-cyclohexyl-1H-tetrazol-5-yl)-4-((2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy)butoxy)-3,4-dihydroquinolin-2(1H)-one; |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8H-pyrrolo[3,4-f]quinoxaline](/img/structure/B584358.png)

![(1S,2R)-3-{[tert-Butyl(dimethyl)silyl]oxy}-2-(2,2-dichloroacetamido)-1-(4-nitrophenyl)propyl acetate](/img/structure/B584364.png)

![3,5,6-Trimethyl[1,2,4]triazolo[4,3-A]pyrazin-8(7H)-one](/img/structure/B584368.png)

![(1R,5R,6R)-5-(1-Ethylpropoxy)-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylic Acid Ethyl Ester](/img/structure/B584376.png)